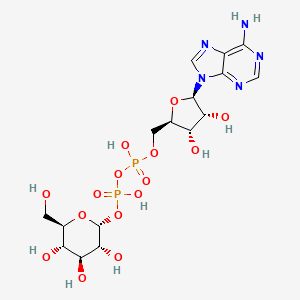

ADP-glucose

Beschreibung

ADP-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound is a natural product found in Homo sapiens and Bos taurus with data available.

Serves as the glycosyl donor for formation of bacterial glycogen, amylose in green algae, and amylopectin in higher plants.

Eigenschaften

CAS-Nummer |

2140-58-1 |

|---|---|

Molekularformel |

C16H25N5O15P2 |

Molekulargewicht |

589.3 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H25N5O15P2/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19)/t5-,6-,8-,9-,10+,11-,12-,15-,16-/m1/s1 |

InChI-Schlüssel |

WFPZSXYXPSUOPY-ROYWQJLOSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OC4C(C(C(C(O4)CO)O)O)O)O)O)N |

Andere CAS-Nummern |

2140-58-1 |

Physikalische Beschreibung |

Solid |

Synonyme |

Adenosine Diphosphate Glucose Adenosine Diphosphoglucose Adenosine Pyrophosphateglucose ADP Glucose ADPG Diphosphate Glucose, Adenosine Diphosphoglucose, Adenosine Glucose, Adenosine Diphosphate Glucose, ADP Pyrophosphateglucose, Adenosine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Central Role of ADP-Glucose Pyrophosphorylase in Bacterial Glycogen Metabolism: A Technical Guide

Abstract

Adenosine diphosphate (ADP)-glucose pyrophosphorylase (AGPase) stands as a pivotal enzyme in the regulation of carbon storage in a vast array of bacteria. By catalyzing the first committed and rate-limiting step in glycogen biosynthesis, the synthesis of ADP-glucose from glucose-1-phosphate and ATP, AGPase dictates the flux of carbon into this critical energy reserve. The enzyme's activity is exquisitely controlled by allosteric regulation, with effector molecules that signal the cell's energetic state. This technical guide provides an in-depth exploration of the function, regulation, and kinetic properties of bacterial AGPase. It offers a comparative analysis of AGPase from various bacterial species, details key experimental protocols for its study, and presents visual representations of its regulatory pathways and experimental workflows, aiming to equip researchers and drug development professionals with a comprehensive understanding of this key metabolic enzyme.

Introduction: The Gatekeeper of Bacterial Glycogen Synthesis

In the bacterial kingdom, the accumulation of glycogen, a branched polymer of glucose, serves as a crucial strategy for surviving periods of nutrient limitation. This intracellular carbon and energy reserve is mobilized when external resources are scarce, sustaining cellular functions until conditions improve. The biosynthesis of glycogen is a multi-step enzymatic process, with this compound pyrophosphorylase (AGPase; EC 2.7.7.27) playing the lead role as the primary regulatory checkpoint.[1][2]

AGPase catalyzes the following reversible reaction:

ATP + α-D-Glucose-1-Phosphate ⇌ this compound + Pyrophosphate (PPi) [3]

While the reaction is reversible in vitro, the in vivo hydrolysis of pyrophosphate by inorganic pyrophosphatase drives the reaction strongly in the direction of this compound synthesis, making it a practically irreversible step in the glycogen biosynthetic pathway.[3] The product, this compound, is the activated glucosyl donor for glycogen synthase, which elongates the α-1,4-glucan chains.

Most bacterial AGPases are homotetrameric enzymes, with each subunit having a molecular weight of approximately 50 kDa.[4] However, their regulatory properties can vary significantly between different bacterial species, reflecting adaptations to diverse metabolic lifestyles and environmental niches. This intricate allosteric regulation is the key to understanding how bacteria control their energy storage in response to fluctuating nutrient availability.

Allosteric Regulation: A Symphony of Metabolic Signals

The activity of bacterial AGPase is finely tuned by a complex interplay of allosteric activators and inhibitors, which are typically key intermediates of the cell's central carbon metabolism.[3] This allows the enzyme to act as a sensor of the cell's energy status, promoting glycogen synthesis when carbon and energy are abundant and inhibiting it during times of scarcity.

Based on their allosteric activators, bacterial AGPases have been classified into several distinct classes.[2] For instance, the Escherichia coli AGPase is primarily activated by fructose-1,6-bisphosphate (FBP), an intermediate of glycolysis, and inhibited by adenosine monophosphate (AMP), a signal of low energy charge.[3] In contrast, the AGPase from Agrobacterium tumefaciens is activated by fructose-6-phosphate and pyruvate.[5] Cyanobacterial AGPases, such as the one from Anabaena sp. PCC 7120, are typically activated by 3-phosphoglycerate (3-PGA), the primary product of CO2 fixation in photosynthesis, and inhibited by inorganic phosphate (Pi).[6][7]

This diversity in allosteric regulation highlights the evolutionary adaptation of AGPase to the specific metabolic pathways of different bacteria. Understanding these regulatory mechanisms is crucial for predicting and manipulating glycogen accumulation in various bacterial species, which has implications for biotechnology and the development of antimicrobial strategies.

Figure 1: Simplified signaling pathway of bacterial glycogen synthesis and its allosteric regulation.

Quantitative Data Presentation: A Comparative Look at Bacterial AGPases

The kinetic properties of AGPase vary significantly across different bacterial species. These differences are reflected in their substrate affinities (S₀.₅ or Km), maximum velocities (Vmax), catalytic efficiencies (kcat), and their sensitivity to allosteric effectors (A₀.₅ for activators and I₀.₅ for inhibitors). The following tables summarize key kinetic parameters for AGPases from several representative bacteria.

Table 1: Substrate and Activator Kinetics of Bacterial AGPases

| Bacterium | Substrate | S₀.₅ (mM) | Activator | A₀.₅ (mM) | Fold Activation | Reference |

| Escherichia coli | ATP | 0.3 - 1.5 | Fructose-1,6-bisphosphate | 0.07 - 0.1 | 15 - 90 | [1] |

| Glucose-1-P | 0.04 - 0.1 | [1] | ||||

| Rhodococcus jostii | ATP | 1 - 2 | Glucose-6-phosphate | 0.03 | ~10 | [8][9] |

| Glucose-1-P | 1 - 2 | Fructose-6-phosphate | 1.2 | ~13 | [8][9] | |

| PEP | 0.4 | ~8 | [8][9] | |||

| Agrobacterium tumefaciens | ATP | 0.2 - 0.4 | Fructose-6-phosphate | 0.1 - 0.2 | 10 - 20 | [5][10] |

| Glucose-1-P | 0.05 - 0.1 | Pyruvate | 2 - 5 | 5 - 10 | [5][10] | |

| Anabaena sp. PCC 7120 | ATP | 0.1 - 0.3 | 3-Phosphoglycerate | 0.02 - 0.05 | >10 | [6][7] |

| Glucose-1-P | 0.05 - 0.1 | [6][7] |

Table 2: Inhibitor Kinetics of Bacterial AGPases

| Bacterium | Inhibitor | I₀.₅ (mM) | Condition | Reference |

| Escherichia coli | AMP | 0.05 - 0.2 | - FBP | [1] |

| Rhodococcus jostii | NADPH | 0.5 - 1.0 | + Glucose-6-P | [8][9] |

| 6-P-Gluconate | 0.2 - 0.5 | + Glucose-6-P | [8][9] | |

| Agrobacterium tumefaciens | Pi | 0.5 - 1.5 | + Fructose-6-P | [5][10] |

| AMP | 0.1 - 0.3 | + Fructose-6-P | [5][10] | |

| Anabaena sp. PCC 7120 | Pi | 0.05 - 0.2 | + 3-PGA | [6][7] |

Note: Kinetic parameters can vary depending on the specific assay conditions (pH, temperature, Mg²⁺ concentration) and the presence of other allosteric effectors.

Experimental Protocols

This section provides detailed methodologies for the purification and characterization of bacterial AGPase.

Purification of Recombinant Bacterial AGPase

This protocol describes the purification of a His-tagged recombinant AGPase expressed in E. coli.

-

Expression: Transform E. coli BL21(DE3) cells with an expression vector containing the AGPase gene with an N- or C-terminal His-tag. Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.1-1 mM IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Lysis: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Incubate on ice for 30 minutes, followed by sonication to ensure complete lysis.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged AGPase with elution buffer containing a high concentration of imidazole (e.g., 50 mM HEPES pH 7.5, 300 mM NaCl, 250-500 mM imidazole).

-

Dialysis/Buffer Exchange: Dialyze the eluted protein against a storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and prepare the enzyme for storage at -80°C.

-

Purity Assessment: Analyze the purity of the protein by SDS-PAGE.

AGPase Activity Assay (Synthesis Direction - Colorimetric)

This assay measures the production of pyrophosphate (PPi), which is subsequently hydrolyzed to inorganic phosphate (Pi) and quantified.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM HEPES buffer, pH 8.0

-

10 mM MgCl₂

-

1.5 mM ATP

-

1.0 mM Glucose-1-Phosphate

-

0.5 U/mL inorganic pyrophosphatase

-

0.2 mg/mL BSA

-

(Optional) Allosteric activators or inhibitors at desired concentrations.

-

-

Enzyme Addition: Add the purified AGPase to the reaction mixture to initiate the reaction. The final volume is typically 50-100 µL.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stopping the Reaction: Stop the reaction by adding a solution that will denature the enzyme and is compatible with the phosphate detection reagent (e.g., by adding the color reagent directly).

-

Phosphate Detection: Quantify the amount of inorganic phosphate produced using a sensitive colorimetric method, such as the Malachite Green assay. Measure the absorbance at the appropriate wavelength (e.g., ~630 nm).

-

Standard Curve: Prepare a standard curve using known concentrations of inorganic phosphate to determine the amount of product formed.

-

Calculation of Activity: One unit of AGPase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of this compound per minute under the specified conditions.

Site-Directed Mutagenesis (PCR-based)

This protocol outlines a general procedure for introducing point mutations into the AGPase gene cloned in a plasmid vector.

-

Primer Design: Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

-

PCR Amplification: Set up a PCR reaction containing:

-

Plasmid DNA template (5-50 ng)

-

Forward and reverse mutagenic primers (125 ng each)

-

dNTP mix

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

Reaction buffer

-

-

Thermal Cycling: Perform PCR with an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.

-

Template Digestion: After PCR, digest the parental, methylated template DNA by adding the DpnI restriction enzyme directly to the amplification reaction and incubating at 37°C for 1-2 hours.

-

Transformation: Transform the DpnI-treated, nicked plasmid DNA into competent E. coli cells (e.g., XL1-Blue).

-

Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and screen for the desired mutation by DNA sequencing.

Figure 2: General experimental workflow for the study of bacterial this compound pyrophosphorylase.

Conclusion and Future Directions

Bacterial this compound pyrophosphorylase is a fascinating enzyme that plays a critical role in cellular energy homeostasis. Its intricate allosteric regulation provides a powerful mechanism for bacteria to adapt to their ever-changing environments. The detailed understanding of its function, structure, and regulation is not only fundamental to bacterial physiology but also opens up avenues for biotechnological applications and the development of novel antimicrobial agents.

For drug development professionals, the allosteric sites of AGPase represent attractive targets for the design of specific inhibitors that could disrupt bacterial carbon storage and survival. The diverse regulatory mechanisms across different bacterial species suggest that species-specific inhibitors could be developed.

Future research will likely focus on elucidating the precise molecular mechanisms of allosteric signal transduction within the AGPase tetramer. High-resolution crystal structures of AGPase from a wider range of bacteria, in complex with their various allosteric effectors, will be invaluable. Furthermore, the application of advanced biophysical techniques will provide deeper insights into the conformational changes that govern enzyme activity. This continued exploration will undoubtedly uncover new facets of this essential bacterial enzyme and its potential for therapeutic intervention.

References

- 1. sekelsky.bio.unc.edu [sekelsky.bio.unc.edu]

- 2. Sucrose synthesis in the nitrogen-fixing Cyanobacterium Anabaena sp. strain PCC 7120 is controlled by the two-component response regulator OrrA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static.igem.org [static.igem.org]

- 4. Mechanistic insights into the allosteric regulation of bacterial this compound pyrophosphorylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site‐directed mutagenesis of Serine‐72 reveals the location of the fructose 6‐phosphate regulatory site of the Agrobacterium tumefaciens ADP‐glucose pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. Kinetic and structural analysis of the ultrasensitive behaviour of cyanobacterial this compound pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simple method for site-directed mutagenesis using the polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | On the Kinetic and Allosteric Regulatory Properties of the this compound Pyrophosphorylase from Rhodococcus jostii: An Approach to Evaluate Glycogen Metabolism in Oleaginous Bacteria [frontiersin.org]

- 10. A critical inter‐subunit interaction for the transmission of the allosteric signal in the Agrobacterium tumefaciens ADP‐glucose pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Regulation of ADP-Glucose Pyrophosphorylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADP-glucose pyrophosphorylase (AGPase) is a critical enzyme that catalyzes the first committed and rate-limiting step in starch biosynthesis in plants and glycogen biosynthesis in bacteria. The reaction involves the synthesis of this compound and inorganic pyrophosphate (PPi) from glucose-1-phosphate (G1P) and ATP. Due to its pivotal role in carbon storage, AGPase is subject to intricate allosteric regulation by various effector molecules that signal the metabolic state of the cell. Understanding the nuances of this regulation is paramount for developing strategies to enhance crop yield, produce novel biomaterials, and design antimicrobial agents. This technical guide provides an in-depth overview of the allosteric regulation of AGPase, focusing on its kinetic properties, the experimental methodologies used to study it, and the underlying signaling pathways.

Allosteric Regulation of AGPase: A Tale of Two Kingdoms

The allosteric regulation of AGPase varies significantly between bacteria and plants, reflecting their distinct metabolic needs. In general, metabolites that signify a high energy state or an abundance of carbon act as activators, while those indicating a low energy state are inhibitory.

Bacterial AGPase

In many bacteria, such as Escherichia coli, AGPase is a homotetramer. Its primary allosteric activator is fructose-1,6-bisphosphate (FBP) , a key intermediate in glycolysis. The main inhibitor is adenosine monophosphate (AMP) , a sensitive indicator of low energy charge within the cell.[1][2][3] In other bacteria, like Agrobacterium tumefaciens, the enzyme is activated by fructose-6-phosphate (F6P) and pyruvate .

Plant AGPase

In plants, AGPase is typically a heterotetramer composed of two small (catalytic) and two large (regulatory) subunits. The principal allosteric activator is 3-phosphoglycerate (3-PGA) , the primary product of carbon fixation in photosynthesis.[4][5] The main inhibitor is inorganic phosphate (Pi) .[4][5] The ratio of 3-PGA to Pi is a key determinant of AGPase activity and, consequently, the rate of starch synthesis.

Quantitative Analysis of Allosteric Regulation

The effects of allosteric regulators on AGPase kinetics are quantified by measuring changes in the enzyme's kinetic parameters, such as the Michaelis constant (Km), maximum velocity (Vmax), and the catalytic constant (kcat). The potency of activators and inhibitors is often expressed as A₀.₅ (the concentration required for half-maximal activation) and I₀.₅ (the concentration required for half-maximal inhibition), respectively.

Data Presentation

The following tables summarize key quantitative data for the allosteric regulation of AGPase from different organisms.

Table 1: Kinetic Parameters of Escherichia coli AGPase

| Substrate/Effector | Parameter | Value | Condition | Reference |

| ATP | S₀.₅ | 0.55 ± 0.04 mM | - FBP | [1] |

| ATP | S₀.₅ | 0.04 ± 0.01 mM | + 1.5 mM FBP | [1] |

| Glucose-1-Phosphate | S₀.₅ | 0.07 ± 0.01 mM | - FBP | [1] |

| Glucose-1-Phosphate | S₀.₅ | 0.03 ± 0.01 mM | + 1.5 mM FBP | [1] |

| Fructose-1,6-bisphosphate (FBP) | A₀.₅ | 0.12 ± 0.01 mM | [1] | |

| AMP | I₀.₅ | 0.09 ± 0.01 mM | + 1.5 mM FBP | [3] |

| Pyrophosphate (PPi) | I₀.₅ | 0.25 ± 0.02 mM | + 1.5 mM FBP | [1] |

Table 2: Kinetic Parameters of Potato Tuber AGPase

| Substrate/Effector | Parameter | Value | Condition | Reference |

| 3-Phosphoglycerate (3-PGA) | A₀.₅ (Homotetramer α₄) | 2.4 mM | [6] | |

| 3-Phosphoglycerate (3-PGA) | A₀.₅ (Heterotetramer) | 0.16 mM | [6] | |

| Inorganic Phosphate (Pi) | I₀.₅ (Homotetramer α₄) | 0.08 mM | + 3 mM 3-PGA | [6] |

| Inorganic Phosphate (Pi) | I₀.₅ (Heterotetramer) | 0.63 mM | + 3 mM 3-PGA | [6] |

Table 3: Kinetic Parameters of Maize Endosperm AGPase

| Substrate/Effector | Parameter | Value | Condition | Reference |

| ATP | Km | > 20 mM | - 3-PGA | [7] |

| Glucose-1-Phosphate | Km | > 20 mM | - 3-PGA | [7] |

| Inorganic Phosphate (Pi) | Ki | 3-5 mM | - 3-PGA | [7] |

Experimental Protocols

The study of AGPase allosteric regulation relies on robust experimental methodologies. Below are detailed protocols for key experiments.

Spectrophotometric Assay of AGPase Activity

This assay measures the pyrophosphorolysis of this compound, which is coupled to the reduction of NADP⁺, detectable at 340 nm.[8][9]

Materials:

-

Reaction Buffer: 50 mM HEPES-NaOH (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

-

Substrates: this compound, Sodium Pyrophosphate (PPi).

-

Coupling Enzymes: Phosphoglucomutase (PGM), Glucose-6-phosphate dehydrogenase (G6PDH).

-

Cofactor: NADP⁺.

-

AGPase enzyme preparation.

-

Allosteric activators or inhibitors.

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

Prepare a reaction mixture containing Reaction Buffer, this compound, and NADP⁺. If testing allosteric effectors, add them to this mixture.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Add the coupling enzymes (PGM and G6PDH) to the reaction mixture.

-

Initiate the reaction by adding the AGPase enzyme preparation.

-

Immediately start monitoring the increase in absorbance at 340 nm over time.

-

The initial rate of the reaction is proportional to the AGPase activity and can be calculated from the linear portion of the absorbance versus time plot.

-

To determine kinetic parameters, repeat the assay with varying concentrations of substrates and allosteric effectors.

Site-Directed Mutagenesis of AGPase

This technique is used to introduce specific mutations into the AGPase gene to investigate the role of individual amino acid residues in allosteric regulation.[10][11][12][13][14]

Materials:

-

Plasmid DNA containing the AGPase gene.

-

Mutagenic primers containing the desired mutation.

-

High-fidelity DNA polymerase (e.g., Pfu).

-

dNTPs.

-

PCR buffer.

-

DpnI restriction enzyme.

-

Competent E. coli cells for transformation.

-

DNA sequencing reagents.

Procedure:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a high GC content and a melting temperature (Tm) of ≥78°C.

-

PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. The PCR reaction will amplify the entire plasmid, incorporating the mutation. Use a high-fidelity polymerase to minimize random errors. A typical thermal cycling program is:

-

Initial denaturation: 95°C for 1-2 minutes.

-

18-25 cycles of:

-

Denaturation: 95°C for 30-50 seconds.

-

Annealing: 55-60°C for 50-60 seconds.

-

Extension: 68°C for 1 minute per kb of plasmid length.

-

-

Final extension: 68°C for 5-7 minutes.

-

-

DpnI Digestion: After PCR, digest the reaction mixture with DpnI. This enzyme specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact. Incubate at 37°C for 1-2 hours.

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Selection and Sequencing: Plate the transformed cells on selective media. Isolate plasmid DNA from the resulting colonies and sequence the AGPase gene to confirm the presence of the desired mutation.

-

Expression and Characterization: Express the mutant AGPase protein and characterize its kinetic and allosteric properties using the enzyme assay described above.

Visualizing Allosteric Regulation and Experimental Workflows

Graphviz diagrams are used here to illustrate the signaling pathways and experimental workflows described.

Caption: Allosteric regulation of bacterial AGPase by FBP and AMP.

Caption: Allosteric regulation of plant AGPase by 3-PGA and Pi.

Caption: Workflow for the spectrophotometric assay of AGPase activity.

Caption: Workflow for site-directed mutagenesis of AGPase.

Conclusion

The allosteric regulation of this compound pyrophosphorylase is a finely tuned process that is central to carbon storage in both bacteria and plants. A thorough understanding of the kinetic and structural basis of this regulation, facilitated by the experimental approaches outlined in this guide, is essential for manipulating carbohydrate metabolism for agricultural and biotechnological applications. For drug development professionals, the allosteric sites of bacterial AGPase represent promising targets for the design of novel antimicrobial agents. Future research will likely focus on elucidating the complex interplay between different allosteric effectors and the role of post-translational modifications in modulating AGPase activity.

References

- 1. Allosteric Control of Substrate Specificity of the Escherichia coli this compound Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Allosteric Control of Substrate Specificity of the Escherichia coli this compound Pyrophosphorylase [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Studies of the Kinetic Mechanism of Maize Endosperm this compound Pyrophosphorylase Uncovered Complex Regulatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies of the kinetic mechanism of maize endosperm this compound pyrophosphorylase uncovered complex regulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structure of potato tuber this compound pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Extraction and Assays of this compound Pyrophosphorylase, Soluble Starch Synthase and Granule Bound Starch Synthase from Wheat (Triticum aestivum L.) Grains [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. Site-Directed Mutagenesis [protocols.io]

- 11. Site-Directed Mutagenesis by Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 12. bowdish.ca [bowdish.ca]

- 13. static.igem.org [static.igem.org]

- 14. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

The Pivotal Discovery of ADP-Glucose: Unraveling the Primary Precursor for Bacterial and Plant Glycogen Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of glycogen, a crucial energy reserve in most living organisms, proceeds through the sequential addition of glucosyl units to a growing α-1,4-glucan chain. For decades following the elucidation of glycogen's structure, the precise nature of the activated glucose donor for its synthesis remained a subject of intense investigation. While initial studies in mammalian systems pointed towards uridine diphosphate glucose (UDP-glucose) as the key precursor, subsequent groundbreaking research, spearheaded by Nobel laureate Luis Federico Leloir, revealed a fascinating divergence in this pathway. In bacteria and plants, it is adenosine diphosphate glucose (ADP-glucose) that serves as the primary, highly efficient glucosyl donor for glycogen and starch synthesis, respectively. This discovery not only reshaped our understanding of carbohydrate metabolism but also highlighted a fundamental difference between prokaryotic/photosynthetic and other eukaryotic systems. This in-depth technical guide explores the core discovery of this compound as the precursor for glycogen synthesis, presenting the key experimental evidence, detailed methodologies, and quantitative data that underpin this seminal finding.

The Divergence of Glucosyl Donors: UDP-Glucose vs. This compound

The seminal work of Leloir's group in the 1950s established the role of sugar nucleotides as activated intermediates in polysaccharide biosynthesis.[1] Their initial research on mammalian liver and yeast correctly identified UDP-glucose as the substrate for glycogen synthase.[2] This led to the widespread belief that UDP-glucose was the universal precursor for glycogen synthesis.

However, as research expanded to other organisms, a different picture began to emerge. In bacteria and plants, the synthesis of glycogen and starch, respectively, was found to utilize this compound with much greater efficiency.[1][3] This pivotal discovery stemmed from comparative enzymatic assays that tested the efficacy of various sugar nucleotides as glucosyl donors for glycogen and starch synthases from these organisms.

Key Experimental Evidence: The Specificity of Glycogen and Starch Synthases

The definitive evidence for this compound as the preferred precursor in bacteria and plants came from in vitro enzymatic assays that directly compared the activity of glycogen synthase (or starch synthase) with different sugar nucleotide substrates. These experiments consistently demonstrated a significantly higher affinity and reaction velocity for this compound compared to UDP-glucose and other sugar nucleotides.

Quantitative Analysis of Enzyme Kinetics

The preference for this compound by bacterial and plant glycogen/starch synthases is quantitatively reflected in their kinetic parameters. The Michaelis constant (Km), which represents the substrate concentration at half-maximal velocity (Vmax), is substantially lower for this compound, indicating a higher affinity of the enzyme for this substrate. Consequently, the catalytic efficiency (Vmax/Km) is markedly greater with this compound.

| Organism/Enzyme | Substrate | Km (mM) | Relative Vmax (%) | Reference |

| Streptomyces coelicolor Glycogen Synthase | This compound | 0.12 | 100 | [4][5] |

| UDP-Glucose | > 10 | < 5 | [4][5] | |

| Maize Endosperm Starch Synthase | This compound | 0.15 | 100 | [6][7] |

| UDP-Glucose | 1.5 | 10 | [6][7] |

Table 1: Comparative Kinetic Parameters of Glycogen/Starch Synthase with this compound and UDP-Glucose. This table summarizes the significant preference for this compound as a substrate by glycogen synthase from Streptomyces coelicolor and starch synthase from maize endosperm, as indicated by the lower Km and higher relative Vmax.

The Central Role of this compound Pyrophosphorylase

The discovery of this compound as the primary precursor led to the identification of the enzyme responsible for its synthesis: this compound pyrophosphorylase (ADP-Glc PPase). This enzyme catalyzes the reaction between ATP and glucose-1-phosphate to form this compound and pyrophosphate.[1][8]

ATP + Glucose-1-Phosphate ⇌ this compound + PPi

In bacteria and plants, ADP-Glc PPase is the key regulatory enzyme in the glycogen/starch synthesis pathway.[1][9] Its activity is allosterically regulated by intermediates of the primary carbon assimilation pathway, ensuring that glycogen synthesis is coordinated with the cell's energy status.[1][8] This is in contrast to mammalian glycogen synthesis, where the primary regulatory control is exerted on glycogen synthase itself.[10]

Experimental Protocols

The following are detailed methodologies for the key experiments that were instrumental in establishing the role of this compound.

Assay for Glycogen Synthase Activity

This protocol measures the incorporation of radiolabeled glucose from a sugar nucleotide into glycogen.

Principle:

Glycogen synthase catalyzes the transfer of a glucosyl moiety from a nucleotide-diphosphate-glucose donor to a glycogen primer. By using a radiolabeled donor (e.g., ADP-[14C]glucose), the rate of glycogen synthesis can be quantified by measuring the radioactivity incorporated into the glycogen polymer.

Materials:

-

Enzyme preparation (e.g., purified glycogen synthase or cell lysate)

-

ADP-[14C]glucose (or UDP-[14C]glucose for comparative studies)

-

Glycogen (as a primer)

-

Buffer solution (e.g., 50 mM Glycylglycine, pH 7.5)

-

Trichloroacetic acid (TCA) or ethanol for precipitation

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the buffer, glycogen primer, and the enzyme preparation.

-

Initiate the reaction by adding the radiolabeled sugar nucleotide (ADP-[14C]glucose or UDP-[14C]glucose).

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding cold TCA or ethanol to precipitate the glycogen.

-

Filter the reaction mixture through a glass fiber filter to capture the precipitated [14C]glycogen.

-

Wash the filter extensively with the precipitating agent to remove any unincorporated radiolabeled substrate.

-

Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radioactivity incorporated per unit of time and protein concentration.

Assay for this compound Pyrophosphorylase (ADP-Glc PPase) Activity

This assay measures the synthesis of this compound from ATP and glucose-1-phosphate. A common method is a coupled-enzyme assay.[11]

Principle:

The activity of ADP-Glc PPase is determined by measuring the formation of one of its products. In this coupled assay, the this compound produced is used as a substrate by glycogen synthase to incorporate the glucose moiety into glycogen. By using radiolabeled glucose-1-phosphate, the rate of this compound synthesis can be determined by quantifying the radioactivity incorporated into glycogen.[12][13]

Materials:

-

Enzyme preparation (containing ADP-Glc PPase)

-

ATP

-

[14C]Glucose-1-phosphate

-

MgCl2 (as a cofactor)

-

Inorganic pyrophosphatase (to drive the reaction forward by hydrolyzing pyrophosphate)

-

Purified glycogen synthase (as the coupling enzyme)

-

Glycogen (as a primer)

-

Buffer solution (e.g., 50 mM HEPES, pH 7.5)

-

Ethanol for precipitation

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the buffer, ATP, MgCl2, inorganic pyrophosphatase, and the enzyme preparation.

-

Initiate the reaction by adding [14C]glucose-1-phosphate.

-

Incubate at the optimal temperature for a defined period.

-

Stop the ADP-Glc PPase reaction by heating the mixture (e.g., 100°C for 1 minute).

-

Cool the mixture and add purified glycogen synthase and glycogen primer.

-

Incubate again to allow for the incorporation of the newly synthesized ADP-[14C]glucose into glycogen.

-

Precipitate, filter, and wash the glycogen as described in the glycogen synthase assay.

-

Measure the radioactivity and calculate the ADP-Glc PPase activity.

Signaling Pathways and Logical Relationships

The discovery of this compound as the precursor for glycogen synthesis in bacteria and plants revealed a distinct metabolic pathway. The following diagrams illustrate the core logic of this pathway and the experimental workflow used to elucidate it.

Figure 1: Bacterial and Plant Glycogen/Starch Synthesis Pathway.

Figure 2: Logical Workflow for the Discovery of this compound as a Precursor.

Conclusion and Implications

The discovery that this compound, not UDP-glucose, is the primary glucosyl donor for glycogen synthesis in bacteria and starch synthesis in plants was a landmark achievement in biochemistry. This finding, substantiated by rigorous enzymatic and kinetic studies, revealed a critical divergence in carbohydrate metabolism across different domains of life. The identification of this compound pyrophosphorylase as the key regulatory enzyme in these pathways has provided a focal point for understanding how bacteria and plants manage their carbon and energy stores.

For drug development professionals, this metabolic distinction presents a unique opportunity. The enzymes involved in the bacterial this compound pathway, being absent in mammals, represent potential targets for the development of novel antimicrobial agents. By selectively inhibiting bacterial glycogen synthesis, it may be possible to compromise their survival and virulence, particularly under nutrient-limiting conditions. Further research into the structure and regulation of ADP-Glc PPase and glycogen synthase in pathogenic bacteria will undoubtedly pave the way for innovative therapeutic strategies.

References

- 1. This compound Pyrophosphorylase, a Regulatory Enzyme for Bacterial Glycogen Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. journals.asm.org [journals.asm.org]

- 5. Characterization of recombinant UDP- and this compound pyrophosphorylases and glycogen synthase to elucidate glucose-1-phosphate partitioning into oligo- and polysaccharides in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and Characterization of Adenosine Diphosphate Glucose Pyrophosphorylase from Maize/Potato Mosaics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and characterization of adenosine diphosphate glucose pyrophosphorylase from maize/potato mosaics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of bacterial glycogen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Pyrophosphorylase: A Regulatory Enzyme for Plant Starch Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanistic insights into the allosteric regulation of bacterial this compound pyrophosphorylases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extraction and Assays of this compound Pyrophosphorylase, Soluble Starch Synthase and Granule Bound Starch Synthase from Wheat (Triticum aestivum L.) Grains [bio-protocol.org]

- 12. An assay for adenosine 5'-diphosphate (ADP)-glucose pyrophosphorylase that measures the synthesis of radioactive this compound with glycogen synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ADP-Glucose Metabolic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aspects of the ADP-glucose metabolic pathway in plants, a pivotal process in starch biosynthesis. This document details the key enzymes, regulatory mechanisms, and experimental methodologies crucial for research and development in this field.

Introduction to the this compound Pathway and Starch Synthesis

Starch, a primary storage carbohydrate in plants, is crucial for plant growth and development and serves as a major energy source for humans and animals. The biosynthesis of starch is a complex, highly regulated process, with the formation of this compound being the first committed and rate-limiting step.[1][2] This pathway is primarily located within the plastids (chloroplasts in leaves and amyloplasts in storage tissues), although cytosolic localization of some enzymes has been reported in certain species, particularly in the endosperm of grasses.[3][4]

The central reaction in this pathway is the synthesis of this compound from Glucose-1-Phosphate (G1P) and ATP, catalyzed by the enzyme This compound pyrophosphorylase (AGPase) .[5] The overall pathway can be summarized as follows:

Glucose-1-Phosphate + ATP ⇌ this compound + Pyrophosphate (PPi)

The this compound produced then serves as the glucosyl donor for the elongation of glucan chains by starch synthases, leading to the formation of amylose and amylopectin, the two components of the starch granule.[6]

The Key Enzyme: this compound Pyrophosphorylase (AGPase)

AGPase is the critical regulatory enzyme in the starch biosynthesis pathway.[7] In higher plants, it is typically a heterotetramer composed of two small (catalytic) subunits and two large (regulatory) subunits.[8][9] The small subunit is primarily responsible for the catalytic activity, while the large subunit modulates the enzyme's regulatory properties.[8]

Allosteric Regulation

AGPase activity is finely tuned by allosteric regulation, primarily through the activator 3-phosphoglycerate (3-PGA) and the inhibitor inorganic phosphate (Pi) .[10][11] 3-PGA is a direct product of the Calvin cycle in photosynthetic tissues, and its levels signal the availability of carbon for starch synthesis. Conversely, high levels of Pi indicate a low energy status in the cell, thus inhibiting starch synthesis to conserve energy. The interplay between these two molecules allows the plant to dynamically regulate starch production based on its metabolic state.

Post-Translational Modifications

In addition to allosteric regulation, AGPase activity is also modulated by post-translational modifications, including:

-

Redox regulation: In some plant tissues, AGPase can be activated by light and sugars through a redox-dependent mechanism involving the formation and breakage of disulfide bonds.[12]

-

Phosphorylation: Phosphorylation of AGPase, particularly the large subunit, has been observed in developing seeds and is thought to play a role in regulating enzyme activity during seed filling.[5][9][13]

Quantitative Data on AGPase Kinetics

The kinetic properties of AGPase can vary between different plant species and tissues, reflecting adaptations to their specific metabolic needs. The following tables summarize key kinetic parameters for AGPase from various plant sources.

| Plant Species | Tissue | Substrate | Km (mM) | Activator (3-PGA) | Ka (mM) | Inhibitor (Pi) | Ki (mM) | Reference |

| Hordeum vulgare (Barley) | Leaf | ATP | - | 3-PGA | ~0.02 | Pi | ~0.05 | [14] |

| Solanum tuberosum (Potato) | Tuber | ATP | - | 3-PGA | - | Pi | - | [2] |

| Triticum aestivum (Wheat) | Endosperm | - | - | 3-PGA | - | Pi | - | [4] |

Note: Comprehensive, directly comparable kinetic data in a single source is scarce. The provided information is based on available literature; "-" indicates data not specified in the cited source.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound metabolic pathway.

This compound Pyrophosphorylase (AGPase) Activity Assay

This spectrophotometric assay measures the production of Glucose-1-Phosphate from this compound and pyrophosphate. The Glucose-1-Phosphate is then converted to Glucose-6-Phosphate, which is subsequently oxidized by Glucose-6-Phosphate dehydrogenase, leading to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is proportional to the AGPase activity.[6][15]

Materials:

-

Extraction Buffer: 100 mM HEPES-NaOH (pH 7.5), 8 mM MgCl₂, 2 mM EDTA, 1 mM DTT, 12.5% (v/v) glycerol, 5% (w/v) polyvinylpyrrolidone (PVP).[16]

-

Reaction Mixture: 50 mM HEPES-NaOH (pH 7.5), 1.2 mM this compound, 5 mM PPi, 6 mM MgCl₂, 3 mM DTT.[6]

-

Enzyme/Substrate Solution: 6 mM NADP+, Phosphoglucomutase (PGM), Glucose-6-Phosphate Dehydrogenase (G6PDH).[6]

-

Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

-

Protein Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge at 14,000 x g for 15 min at 4°C to pellet debris. The supernatant contains the crude enzyme extract.[17]

-

Reaction Setup: Prepare two tubes with the reaction mixture. Add the enzyme extract to one tube (sample) and an equal volume of extraction buffer to the other (blank).[6]

-

Incubation: Incubate the tubes at 30°C for a defined period (e.g., 10-30 minutes).[6]

-

Reaction Termination: Stop the reaction by boiling the tubes for 2 minutes.[6]

-

Coupled Enzyme Reaction: To the boiled reaction mixtures, add NADP+, PGM, and G6PDH. Incubate at 30°C for 10 minutes to allow for the conversion of Glucose-1-Phosphate to 6-phosphogluconate and the concomitant reduction of NADP+ to NADPH.[6]

-

Measurement: Measure the absorbance of the sample and blank at 340 nm. The difference in absorbance is used to calculate the enzyme activity.[6]

Starch Synthase Activity Assay

This assay measures the activity of soluble starch synthase (SSS) and granule-bound starch synthase (GBSS) by quantifying the amount of ADP produced from this compound during the elongation of a glucan primer.

Materials:

-

Extraction Buffer (for SSS): As per AGPase assay.

-

Reaction Mixture: 50 mM HEPES-NaOH (pH 7.5), 1.6 mM this compound, 1.4 mg/mL amylopectin (as primer), 15 mM DTT.[6]

-

Spectrophotometer.

Procedure:

-

Enzyme Extraction: For SSS, follow the same protein extraction protocol as for AGPase. For GBSS, the starch granule pellet after extraction is used.[6]

-

Reaction Setup: Prepare reaction mixtures and pre-incubate at 30°C.[6]

-

Initiation: Start the reaction by adding the enzyme extract (for SSS) or the resuspended starch granules (for GBSS).[6]

-

Incubation: Incubate at 30°C for a specific time.

-

Termination and Measurement: The produced ADP is quantified using a coupled enzymatic assay that ultimately leads to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[6]

Quantification of Starch Content

This method involves the enzymatic degradation of starch to glucose, which is then quantified.

Materials:

-

80% (v/v) Ethanol.

-

Enzymes: Amyloglucosidase and α-amylase.

-

Glucose assay kit.

Procedure:

-

Sample Preparation: Freeze-dry and grind plant tissue.[18]

-

Soluble Sugar Removal: Wash the tissue powder with 80% ethanol to remove soluble sugars.[18]

-

Starch Solubilization: Solubilize the starch in the pellet by heating in a buffer (e.g., 0.1 M NaOH).[12]

-

Enzymatic Digestion: Neutralize the solution and incubate with amyloglucosidase and α-amylase to digest the starch into glucose.[12]

-

Glucose Quantification: Measure the glucose concentration using a commercial glucose assay kit. The amount of glucose is then used to calculate the original starch content.[18]

Gene Expression Analysis by Northern Blot

This protocol outlines the steps for analyzing the expression of genes involved in the this compound pathway.

Materials:

-

RNA extraction kit.

-

Formaldehyde, agarose, MOPS buffer for gel electrophoresis.

-

Nylon membrane.

-

Hybridization buffer.

-

Radioactively or non-radioactively labeled DNA probe specific to the gene of interest.

-

X-ray film or digital imaging system.

Procedure:

-

RNA Isolation: Extract total RNA from the plant tissue of interest.

-

Denaturing Gel Electrophoresis: Separate the RNA samples on a denaturing formaldehyde-agarose gel.[19]

-

Transfer: Transfer the separated RNA from the gel to a nylon membrane.

-

Hybridization: Pre-hybridize the membrane to block non-specific binding sites, then hybridize with the labeled probe overnight.

-

Washing and Detection: Wash the membrane to remove unbound probe and detect the hybridized probe by autoradiography or chemiluminescence.[19]

Signaling Pathways and Experimental Workflows

Signaling Pathway of AGPase Regulation

The following diagram illustrates the key regulatory inputs that control the activity of AGPase.

Caption: Allosteric and post-translational regulation of AGPase activity.

Experimental Workflow for Studying the this compound Pathway

The following diagram outlines a typical experimental workflow for investigating the this compound metabolic pathway in plants.

Caption: A generalized workflow for the biochemical and molecular analysis of starch biosynthesis.

Conclusion

The this compound metabolic pathway is a cornerstone of plant carbohydrate metabolism, with AGPase serving as the central regulatory hub. A thorough understanding of this pathway, from its enzymatic kinetics to its complex regulatory networks, is essential for endeavors aimed at improving crop yield, enhancing nutritional value, and developing novel biotechnological applications. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals working in this dynamic field.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound Pyrophosphorylase, a Regulatory Enzyme for Bacterial Glycogen Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Subcellular localization of ADPglucose pyrophosphorylase in developing wheat endosperm and analysis of the properties of a plastidial isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Phosphorylation of this compound Pyrophosphorylase During Wheat Seeds Development [frontiersin.org]

- 6. Extraction and Assays of this compound Pyrophosphorylase, Soluble Starch Synthase and Granule Bound Starch Synthase from Wheat (Triticum aestivum L.) Grains [bio-protocol.org]

- 7. Activity and expression of this compound pyrophosphorylase during rhizome formation in lotus (Nelumbo nucifera Gaertn.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric regulation of the higher plant this compound pyrophosphorylase is a product of synergy between the two subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphorylation of this compound Pyrophosphorylase During Wheat Seeds Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Both subunits of this compound pyrophosphorylase are regulatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Pyrophosphorylase Is Activated by Posttranslational Redox-Modification in Response to Light and to Sugars in Leaves of Arabidopsis and Other Plant Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Is leaf this compound pyrophosphorylase an allosteric enzyme? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Analysis of Starch Synthase Activities in Wheat Grains using Native-PAGE [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Subcellular Localization of ADP-Glucose Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine diphosphate glucose (ADP-glucose) is the crucial precursor for the synthesis of starch in plants and glycogen in bacteria. The enzyme responsible for its synthesis, this compound pyrophosphorylase (AGPase), is a key regulatory point in this biosynthetic pathway. The subcellular localization of AGPase is a critical determinant of carbon partitioning and storage. This technical guide provides an in-depth overview of the subcellular localization of this compound synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Subcellular Localization of this compound Synthesis

The synthesis of this compound is not uniformly localized across different organisms and even varies between tissues of the same organism.

In Plants

In plants, starch synthesis occurs within plastids, specifically chloroplasts in photosynthetic tissues and amyloplasts in storage organs[1]. The localization of AGPase, the enzyme that produces this compound, has been a subject of significant research.

-

Plastidial Localization: In most non-graminaceous plants and in the leaves of many species, AGPase is exclusively found within the plastids[2]. This includes pea embryos and roots, oilseed rape embryos, and potato tubers[2]. In these tissues, glucose-1-phosphate is imported into the plastid and converted to this compound, which is then directly available for starch synthases[1]. The synthesis of this compound within the plastid is rendered irreversible by the hydrolysis of pyrophosphate by plastidial alkaline inorganic pyrophosphatase[3].

-

Cytosolic Localization: A significant finding is the presence of a cytosolic form of AGPase, particularly in the endosperm of graminaceous cereals like maize, barley, and wheat[2][3]. In these tissues, a major portion of AGPase activity is located in the cytosol, with a minor component remaining in the amyloplasts[3][4][5]. This dual localization suggests that this compound is synthesized in the cytosol and subsequently imported into the amyloplasts for starch synthesis[3][6]. This model is supported by the identification of an this compound transporter, Brittle-1, in the inner envelope membrane of wheat amyloplasts[6]. The ratio of this compound to UDP-glucose is often used as an indicator of the intracellular location of AGPase activity, with a higher ratio suggesting a cytosolic localization where the synthesis of both nucleotide sugars is coupled[3][7]. There is also growing evidence that a significant portion of this compound destined for starch biosynthesis in source leaves of plants like potato may also be synthesized in the cytosol[8][9].

In Bacteria

In bacteria, glycogen synthesis utilizes this compound as the glucosyl donor, and the synthesis of this precursor is catalyzed by AGPase[10][11]. The process of glycogen accumulation, including the synthesis of this compound, occurs in the cytoplasm[12]. Bacterial AGPases are typically homotetrameric enzymes and are allosterically regulated by metabolites that reflect the energy status of the cell[13]. The genes for glycogen synthesis, including AGPase, are often clustered in operons[10].

Quantitative Data on AGPase Subcellular Distribution

The distribution of AGPase activity between the plastidial and cytosolic compartments has been quantified in various plant tissues.

| Plant Species | Tissue | Cytosolic AGPase Activity (% of Total) | Plastidial AGPase Activity (% of Total) | Reference(s) |

| Maize (Zea mays) | Endosperm | ~95% | ~5% | [5][14] |

| Barley (Hordeum vulgare) | Endosperm | ~85% | ~15% | [5] |

| Wheat (Triticum aestivum) | Endosperm | ~70-93% | ~7-30% | [4][5] |

| Potato (Solanum tuberosum) | Tuber | Not detected | 100% | [2] |

| Pea (Pisum sativum) | Embryo | Not detected | 100% | [2] |

Experimental Protocols

Determining the subcellular localization of this compound synthesis relies on a combination of biochemical and cytological techniques.

Cell Fractionation for Organelle Isolation

This protocol describes the isolation of chloroplasts or amyloplasts to determine the localization of AGPase activity.

Principle: Cells are gently disrupted to release their organelles. Differential centrifugation is then used to separate organelles based on their size and density.

Materials:

-

Plant tissue (e.g., spinach leaves for chloroplasts, developing wheat endosperm for amyloplasts)

-

Ice-cold grinding buffer (e.g., 0.5 M sucrose, 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM MgCl2, 0.1% (w/v) BSA)

-

Chilled blender or mortar and pestle

-

Muslin cloth or nylon mesh for filtration

-

Refrigerated centrifuge and centrifuge tubes

-

Percoll or sucrose for density gradient centrifugation (optional, for higher purity)

Procedure:

-

Harvest fresh plant tissue and keep it on ice.

-

Chop the tissue into small pieces and place it in a pre-chilled blender or mortar with ice-cold grinding buffer.

-

Homogenize the tissue with brief bursts to break the cell walls without damaging the organelles.

-

Filter the homogenate through several layers of muslin cloth or nylon mesh to remove large debris and intact cells.

-

Centrifuge the filtrate at a low speed (e.g., 200 x g for 5 minutes) to pellet nuclei and any remaining cell debris.

-

Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 1000-2000 x g for 10 minutes) to pellet the plastids (chloroplasts or amyloplasts).

-

Discard the supernatant which contains the cytosolic fraction.

-

Gently resuspend the plastid pellet in a small volume of grinding buffer.

-

For higher purity, the resuspended pellet can be layered onto a Percoll or sucrose density gradient and centrifuged at high speed. Intact plastids will form a band at a specific density.

-

Collect the purified plastid fraction and the cytosolic fraction (supernatant from step 7) for subsequent enzyme assays.

This compound Pyrophosphorylase (AGPase) Enzyme Assay

This protocol measures the activity of AGPase in the isolated subcellular fractions.

Principle: AGPase activity is measured in the direction of this compound synthesis. The production of pyrophosphate (PPi) is coupled to the cleavage of PPi by inorganic pyrophosphatase, and the resulting orthophosphate (Pi) is quantified colorimetrically.

Materials:

-

Isolated plastid and cytosolic fractions

-

Assay buffer (e.g., 100 mM HEPES-NaOH pH 7.8, 5 mM MgCl2)

-

Substrates: 1 mM ATP, 1 mM Glucose-1-Phosphate

-

Inorganic pyrophosphatase

-

Allosteric activator (e.g., 10 mM 3-phosphoglycerate for plastidial AGPase)

-

Malachite green colorimetric reagent for phosphate detection

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture containing assay buffer, MgCl2, ATP, Glucose-1-Phosphate, inorganic pyrophosphatase, and the allosteric activator.

-

Add a known amount of protein from the plastid or cytosolic fraction to initiate the reaction.

-

Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 630 nm) to quantify the amount of phosphate produced.

-

Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

Immunocytochemistry for AGPase Localization

This protocol allows for the in-situ visualization of AGPase protein within cells.

Principle: Specific primary antibodies are used to bind to the AGPase protein. Fluorescently labeled secondary antibodies then bind to the primary antibodies, allowing the localization of the protein to be visualized using fluorescence microscopy.

Materials:

-

Plant tissue sections or cultured cells

-

Fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody specific to an AGPase subunit

-

Fluorochrome-conjugated secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Fix the tissue or cells with 4% paraformaldehyde to preserve cellular structures.

-

Wash the samples with PBS.

-

Permeabilize the cells with Triton X-100 to allow antibodies to access intracellular antigens.

-

Wash the samples with PBS.

-

Block non-specific antibody binding sites with a blocking solution.

-

Incubate the samples with the primary antibody against AGPase, diluted in blocking solution, typically overnight at 4°C.

-

Wash the samples extensively with PBS to remove unbound primary antibody.

-

Incubate the samples with the fluorescently labeled secondary antibody, diluted in blocking solution, for 1-2 hours at room temperature in the dark.

-

Wash the samples with PBS to remove unbound secondary antibody.

-

Counterstain with a nuclear stain like DAPI if desired.

-

Mount the samples on a microscope slide and visualize using a fluorescence microscope. The location of the fluorescent signal indicates the subcellular localization of the AGPase protein.

Visualizations

Signaling Pathways

Caption: Dual pathways for this compound synthesis in plants.

Experimental Workflows

Caption: Experimental workflow for isolating plastid and cytosolic fractions.

Logical Relationships

Caption: Logical flow of evidence supporting AGPase localization.

References

- 1. Starch - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. A Cytosolic this compound Pyrophosphorylase Is a Feature of Graminaceous Endosperms, But Not of Other Starch-Storing Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Subcellular localization of ADPglucose pyrophosphorylase in developing wheat endosperm and analysis of the properties of a plastidial isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional Analysis of a Wheat AGPase Plastidial Small Subunit with a Truncated Transit Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. pnas.org [pnas.org]

- 9. Most of ADP x glucose linked to starch biosynthesis occurs outside the chloroplast in source leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Pyrophosphorylase, a Regulatory Enzyme for Bacterial Glycogen Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Mechanistic insights into the allosteric regulation of bacterial this compound pyrophosphorylases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mapping of a Regulatory Site of the Escherichia coli this compound Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Phosphorylation of this compound Pyrophosphorylase During Wheat Seeds Development [frontiersin.org]

The Central Role of ADP-Glucose in Microbial Glycogen Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen, a branched polymer of glucose, serves as a crucial intracellular energy and carbon reserve in a wide array of microorganisms. The biosynthesis and degradation of this polymer are tightly regulated to ensure metabolic homeostasis and survival under fluctuating environmental conditions. At the heart of microbial glycogen synthesis lies adenosine diphosphate-glucose (ADP-glucose), the activated glucosyl donor for the elongation of α-1,4-glucan chains. This technical guide provides an in-depth exploration of the pivotal role of this compound in microbial glycogen metabolism, with a particular focus on the enzymatic machinery, regulatory networks, and key experimental methodologies. A comprehensive understanding of these processes is essential for fundamental research and for the development of novel antimicrobial strategies targeting bacterial energy storage pathways.

Introduction: Glycogen as a Microbial Carbon and Energy Reserve

Microorganisms accumulate glycogen when a carbon source is in excess and growth is limited by the availability of other essential nutrients, such as nitrogen or sulfur.[1][2][3][4] This stored polysaccharide provides a readily available source of glucose and energy during periods of starvation, enabling cell maintenance and survival.[3] In pathogenic bacteria, glycogen metabolism has also been implicated in virulence and colonization. The synthesis of glycogen from glucose involves a series of enzymatic steps, with the formation of this compound being the key committed and regulated step in bacteria.[5][6][7][8][9]

The Linchpin of Glycogen Synthesis: this compound

The central pathway of bacterial glycogen biosynthesis initiates with the conversion of glucose-1-phosphate and ATP to this compound and pyrophosphate.[6][7][10] This reaction is catalyzed by the allosteric enzyme this compound pyrophosphorylase (AGPase), also known as glucose-1-phosphate adenylyltransferase.[3][11] The this compound molecule then serves as the activated glucose donor for glycogen synthase, which catalyzes the transfer of the glucosyl moiety to the non-reducing end of a growing α-1,4-glucan chain.[5][8][9] Subsequently, a branching enzyme introduces α-1,6-glycosidic linkages, creating the characteristic branched structure of glycogen.[5][8][9]

The synthesis of this compound is the primary regulatory checkpoint in bacterial glycogen synthesis, a feature that distinguishes it from mammalian glycogen metabolism where regulation occurs at the level of glycogen synthase.[4][6] This tight control at the level of precursor synthesis ensures that glycogen is produced only when cellular energy and carbon levels are high.

This compound Pyrophosphorylase: The Master Regulator

This compound pyrophosphorylase (AGPase) is the rate-limiting enzyme in bacterial glycogen biosynthesis and is subject to intricate allosteric regulation.[7][12][13] The activity of AGPase is modulated by the intracellular concentrations of key metabolic intermediates, which signal the energy and carbon status of the cell.[13] This ensures that glycogen synthesis is finely tuned to the metabolic needs of the organism.

Allosteric Regulation of AGPase

In most bacteria, AGPase is activated by glycolytic intermediates and inhibited by AMP, ADP, or inorganic phosphate (Pi).[6] The specific allosteric activators can vary between different bacterial species, reflecting their predominant carbon assimilation pathways.[6][7] For example, in Escherichia coli, the primary activator is fructose-1,6-bisphosphate (FBP), while in cyanobacteria, 3-phosphoglycerate (3-PGA) is the main activator.[7][13]

The binding of allosteric activators increases the enzyme's affinity for its substrates (ATP and glucose-1-phosphate) and enhances the catalytic rate. Conversely, inhibitors decrease the enzyme's activity, preventing glycogen synthesis when the cellular energy charge is low.

Quantitative Data on AGPase Kinetics

The kinetic properties of AGPase have been studied in various microorganisms. The following table summarizes key kinetic parameters for AGPase from E. coli.

| Substrate/Effector | S0.5 / A0.5 / I0.5 (mM) | Reference |

| ATP | 0.3 - 0.5 | [7] |

| Glucose-1-Phosphate | 0.04 - 0.07 | [7] |

| Fructose-1,6-bisphosphate (Activator) | 0.07 - 0.1 | [7][13] |

| AMP (Inhibitor) | 0.05 - 0.1 | [13] |

Note: S0.5 refers to the substrate concentration at half-maximal velocity, A0.5 is the activator concentration for 50% of maximal activation, and I0.5 is the inhibitor concentration for 50% inhibition.

Glycogen Degradation

The breakdown of glycogen, or glycogenolysis, is also a highly regulated process involving several key enzymes. Glycogen phosphorylase (GlgP) catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds from the non-reducing ends of glycogen chains, releasing glucose-1-phosphate.[11] The debranching enzyme (GlgX) is responsible for hydrolyzing the α-1,6-glycosidic linkages at the branch points.[11][14] In E. coli, other enzymes such as amylomaltase (MalQ) and maltodextrin phosphorylase (MalP) are also involved in glycogen metabolism.[11]

References

- 1. Glycogen: Biosynthesis and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of bacterial glycogen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Pyrophosphorylase, a Regulatory Enzyme for Bacterial Glycogen Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis of glycogen metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. "Studies Into the Allosteric Regulation of this compound Pyrophosphorylas" by Benjamin Luke Hill [ecommons.luc.edu]

- 13. Mechanistic insights into the allosteric regulation of bacterial this compound pyrophosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

Structural Analysis of ADP-Glucose Pyrophosphorylase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADP-glucose pyrophosphorylase (AGPase) is a critical enzyme that catalyzes the first committed and rate-limiting step in the biosynthesis of starch in plants and glycogen in bacteria.[1][2][3] Its central role in carbon storage metabolism makes it a key target for agricultural biotechnology and drug development. This technical guide provides a comprehensive overview of the structural analysis of AGPase, detailing its molecular architecture, regulatory mechanisms, and the experimental protocols essential for its study. Through a synthesis of crystallographic data, kinetic analyses, and molecular biology techniques, this document aims to equip researchers with the foundational knowledge required to investigate this pivotal enzyme.

Introduction

This compound pyrophosphorylase (EC 2.7.7.27) facilitates the conversion of glucose-1-phosphate and ATP into this compound and pyrophosphate.[1][2][3] This reaction is a crucial control point in the synthesis of α-1,4-polyglucans.[4] In plants, AGPase activity directly impacts starch accumulation and is a key determinant of crop yield and quality.[5] In bacteria, it governs the synthesis of glycogen, a vital energy reserve. The enzyme is subject to intricate allosteric regulation by intermediates of energy metabolism, reflecting the cell's metabolic status.[6][7] Understanding the three-dimensional structure of AGPase is paramount to elucidating its catalytic mechanism and the conformational changes that underpin its allosteric control.

Molecular Architecture of AGPase

The quaternary structure of AGPase varies between organisms. In bacteria, it is typically a homotetramer, while in plants, it exists as a heterotetramer composed of two small (catalytic) and two large (regulatory) subunits.[8][9] This subunit arrangement in plants allows for more complex regulatory responses.

The overall fold of each subunit consists of two principal domains: an N-terminal catalytic domain with a Rossmann-like fold for nucleotide binding and a C-terminal domain that forms a left-handed parallel beta-helix involved in oligomerization and allosteric regulation.[10] The interface between these two domains creates a cleft that serves as the binding site for allosteric effectors.[10]

Structural Data Summary

Numerous crystal structures of AGPase from various organisms have been resolved, providing invaluable insights into its function. These structures, often in complex with substrates, products, or allosteric regulators, reveal the conformational states of the enzyme.

| PDB ID | Organism | Description | Resolution (Å) |

| 3BRK | Agrobacterium tumefaciens | Native enzyme | 2.10 |

| 5L6V | Escherichia coli | In complex with the inhibitor AMP | 2.67 |

| 1YP4 | Solanum tuberosum (potato) | Small subunit homotetramer in complex with this compound | 2.30 |

| 6VR0 | Agrobacterium tumefaciens | W106A mutant | 1.85 |

Allosteric Regulation and Signaling

The activity of AGPase is finely tuned by the cellular concentrations of key metabolites, which act as allosteric activators and inhibitors. This regulation ensures that starch and glycogen synthesis are coupled to the primary carbon metabolism of the cell.

In photosynthetic organisms, 3-phosphoglycerate (3-PGA), a product of carbon fixation, is a potent activator, while inorganic phosphate (Pi) acts as an inhibitor.[8] This allows starch synthesis to be stimulated when carbon is abundant. In bacteria, fructose-1,6-bisphosphate (FBP) often serves as the primary activator, linking glycogen synthesis to glycolysis.[11] AMP, a signal of low energy status, is a common inhibitor across different species.[6]

The binding of these effectors to the allosteric site at the interface of the N- and C-terminal domains induces conformational changes that are transmitted to the active site, modulating the enzyme's affinity for its substrates and its catalytic efficiency.

Post-Translational Modifications

In addition to allosteric regulation by small molecules, AGPase activity is also modulated by post-translational modifications, adding another layer of control.

-

Redox Regulation: In plants, the small catalytic subunits can form an intermolecular disulfide bridge, which inactivates the enzyme. This redox modification is light-dependent, providing a mechanism to link starch synthesis to photosynthetic activity.[12][13]

-

Phosphorylation: Phosphorylation of AGPase, particularly the large subunit in plants, has been observed and is thought to play a role in regulating enzyme activity during seed development.[8]

Quantitative Data

Kinetic Parameters

The following table summarizes key kinetic parameters for AGPase from different sources, illustrating the influence of allosteric effectors.

| Organism | Effector | Substrate | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) |

| Rhodococcus jostii | None | ATP | 1.0 - 2.0 | 0.39 | - |

| Glc-1-P | 1.0 - 2.0 | ||||

| Glc-6-P | ATP | 0.12 - 0.5 | - | - | |

| Glc-1-P | 0.04 - 0.4 | ||||

| Escherichia coli | FBP | ATP | - | - | - |

| AMP | ATP | - | - | - |

Note: Data is compiled from various sources and experimental conditions may differ.[6][14]

Dissociation Constants

The affinity of AGPase for its substrates and allosteric regulators can be quantified by the dissociation constant (Kd).

| Organism | Ligand | Kd (µM) | Method |

| Escherichia coli | Glc-1-P | 1640 | Thermal Shift Assay |

| FBP | - | Equilibrium Dialysis | |

| AMP | - | Equilibrium Dialysis |

Note: The detection of Kd values can be limited by the experimental method used.[15]

Experimental Protocols

Recombinant Protein Expression and Purification

A reliable method for obtaining pure and active AGPase is essential for structural and functional studies. The following is a general protocol for the expression and purification of recombinant AGPase.

5.1.1. Expression

-

Vector Construction: The gene encoding the AGPase subunit(s) is cloned into a suitable expression vector, such as pET or pSE420, often with an N- or C-terminal affinity tag (e.g., His-tag) to facilitate purification.

-

Host Strain: Escherichia coli strains such as BL21(DE3) or Top10 are commonly used for protein expression.

-

Culture Growth: Transformed E. coli are grown in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.

-

Cell Harvest: Cells are harvested by centrifugation.

5.1.2. Purification

-

Cell Lysis: The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lysed by sonication or high-pressure homogenization.

-

Clarification: The cell lysate is clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: If a His-tag is used, the clarified lysate is loaded onto a Ni-NTA or other immobilized metal affinity chromatography (IMAC) column. The column is washed with a buffer containing a low concentration of imidazole, and the protein is eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

Ion-Exchange Chromatography: Further purification can be achieved by ion-exchange chromatography (e.g., Mono Q or Mono S) to separate the protein based on its net charge.

-

Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography (gel filtration) to separate the protein based on size and to exchange it into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

Enzyme Activity Assay

The activity of AGPase can be measured in both the forward (this compound synthesis) and reverse (pyrophosphorolysis) directions.

5.2.1. Forward Reaction (this compound Synthesis)

This is a coupled spectrophotometric assay that measures the production of pyrophosphate (PPi).

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM HEPES buffer, pH 8.0

-

10 mM MgCl₂

-

1.5 mM ATP

-

1.0 mM Glucose-1-Phosphate

-

0.5 U/mL inorganic pyrophosphatase

-

0.2 mg/mL BSA

-

(Optional) Allosteric activators or inhibitors.

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation: Initiate the reaction by adding the purified AGPase enzyme.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.

-

Termination and Detection: Stop the reaction by adding a colorimetric reagent for detecting inorganic phosphate (Pi), such as a Malachite Green-based reagent. The inorganic pyrophosphatase in the reaction mixture hydrolyzes the PPi produced by AGPase to Pi, which is then quantified.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~630 nm for Malachite Green).

-

Calculation: Calculate the amount of Pi produced using a standard curve generated with known concentrations of a phosphate standard. One unit of activity is defined as the amount of enzyme that produces 1 µmol of product per minute under the specified conditions.

5.2.2. Reverse Reaction (Pyrophosphorolysis)

This is a coupled spectrophotometric assay that measures the formation of Glucose-1-Phosphate.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM HEPES-NaOH, pH 7.5

-

5 mM MgCl₂

-